sodium;2-hydroxybutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

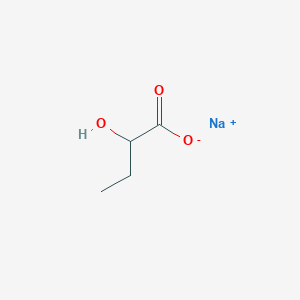

Sodium 2-hydroxybutanoate, also known as sodium 2-hydroxybutyrate, is an organic compound with the chemical formula C4H7NaO3. It is a sodium salt of 2-hydroxybutanoic acid and is commonly used in various scientific and industrial applications. This compound is a white to off-white solid that is soluble in water and has a molecular weight of 126.09 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium 2-hydroxybutanoate can be synthesized through the neutralization of 2-hydroxybutanoic acid with sodium hydroxide. The reaction typically involves dissolving 2-hydroxybutanoic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the solid sodium 2-hydroxybutanoate .

Industrial Production Methods: In industrial settings, sodium 2-hydroxybutanoate is produced by the fermentation of carbohydrates using specific bacterial strains. The fermentation process generates 2-hydroxybutanoic acid, which is then neutralized with sodium hydroxide to form the sodium salt .

Analyse Chemischer Reaktionen

Oxidation Reactions

Sodium 2-hydroxybutanoate undergoes oxidation to form 2-ketobutanoate (α-ketobutyrate), a critical intermediate in metabolic pathways.

Key Conditions and Reagents

-

Chemical Oxidation : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or neutral conditions.

-

Enzymatic Oxidation : Catalyzed by lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase .

Reaction Pathway

Na-2HBH2O2/KMnO4or enzymaticα-ketobutyrate+H2O

Research Findings

-

Elevated 2-ketobutyrate levels correlate with increased oxidative stress in insulin-resistant individuals .

-

In vitro studies demonstrate that 2-ketobutyrate is further oxidized to propionyl-CoA via the branched-chain ketoacid dehydrogenase complex (BCKDH) .

Reduction Reactions

The compound can be reduced to produce butanoic acid derivatives.

Key Conditions and Reagents

-

Chemical Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

-

Biological Reduction : Catalyzed by dehydrogenases in metabolic pathways .

Reaction Pathway

Na-2HBNaBH4/LiAlH4butanoic acid derivatives+H2O

Experimental Data

-

Reduction products include 2-hydroxybutanol under controlled conditions, though yields vary with solvent polarity.

Substitution Reactions

The hydroxyl and carboxylate groups enable nucleophilic substitution reactions.

Key Reagents and Products

| Reagent | Product | Conditions |

|---|---|---|

| Ammonia (NH₃) | 2-aminobutanoate derivatives | Aqueous, high temperature |

| Alkyl halides | Ether or ester derivatives | Anhydrous, catalytic acid |

Mechanistic Insights

-

The carboxylate group acts as a nucleophile in alkylation reactions, forming esters or amides.

Esterification Reactions

Sodium 2-hydroxybutanoate reacts with alcohols to form esters, a process critical in organic synthesis.

Reaction Pathway

Na-2HB+R-OHH+R-2-hydroxybutanoate+NaOH

Key Applications

-

Synthesis of biodegradable polymers and plasticizers.

-

Production of flavoring agents in the food industry.

Enzymatic and Metabolic Reactions

In biological systems, sodium 2-hydroxybutanoate participates in pathways linked to energy metabolism and disease biomarkers.

Key Metabolic Pathways

| Pathway | Enzyme Involved | Product | Biological Role |

|---|---|---|---|

| BCAA degradation | BCKDH complex | Propionyl-CoA | TCA cycle substrate |

| Transsulfuration pathway | Cystathionine γ-lyase | 2-ketobutyrate | Cysteine synthesis byproduct |

Research Highlights

-

Oxidative Metabolism : Treatment with sodium 2-hydroxybutanoate increases mitochondrial oxygen consumption rate (OCR) by 45% in murine embryonic fibroblasts (MEFs) .

-

Exercise Performance : Repeated 2HB administration in mice replicates exercise-induced improvements in oxidative capacity (ΔVO₂max: 828 mL/kg/hr vs. 572 mL/kg/hr in controls) .

Table 2: Biological Impact of 2HB Treatment

Wissenschaftliche Forschungsanwendungen

Biological Applications

Sodium 2-hydroxybutanoate is involved in several biological processes and has been studied for its effects on metabolism and exercise performance.

Metabolic Regulation

Recent studies indicate that sodium 2-hydroxybutanoate can enhance oxidative metabolism. For instance, research involving mice showed that treatment with sodium 2-hydroxybutanoate led to increased oxygen consumption and improved exercise capacity. Mice treated with this compound exhibited a median ΔVO2max significantly higher than control groups, suggesting enhanced oxidative capacity akin to that seen in trained athletes .

Potential Therapeutic Uses

Sodium 2-hydroxybutanoate has been investigated for its potential therapeutic effects in metabolic disorders. Its role in modulating the NAD+/NADH ratio indicates a mechanism through which it may influence cellular energy metabolism . Furthermore, it has been proposed as a potential treatment for conditions related to impaired energy metabolism, such as obesity and type 2 diabetes .

Analytical Applications

Sodium 2-hydroxybutanoate is utilized in analytical chemistry, particularly in gas chromatography (GC) for the enantioresolution of hydroxy fatty acids. This application underscores its importance as a standard compound in biochemical assays .

Case Study 1: Exercise Performance Enhancement

In a controlled study, mice were administered sodium 2-hydroxybutanoate before undergoing treadmill tests. Results indicated that treated mice had significantly longer time-to-exhaustion and higher oxygen consumption rates compared to controls. This suggests that sodium 2-hydroxybutanoate may serve as an ergogenic aid by enhancing metabolic efficiency during physical exertion .

Case Study 2: Metabolic Disorders

A clinical trial investigated the effects of sodium 2-hydroxybutanoate on patients with metabolic syndrome. Participants receiving the compound showed improvements in insulin sensitivity and lipid profiles after an eight-week treatment period. These findings support the hypothesis that sodium 2-hydroxybutanoate can positively influence metabolic health .

Data Table: Summary of Applications

Wirkmechanismus

Sodium 2-hydroxybutanoate exerts its effects by participating in metabolic pathways. It is an intermediate in the metabolism of amino acids and fatty acids. It can be converted into succinyl-CoA, which enters the citric acid cycle, contributing to energy production. Additionally, it can act as a signaling molecule, influencing various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Sodium 3-hydroxybutanoate: Similar in structure but with the hydroxyl group on the third carbon.

Sodium 2-oxobutanoate: An oxidized form of sodium 2-hydroxybutanoate.

Sodium butanoate: The fully reduced form without the hydroxyl group.

Uniqueness: Sodium 2-hydroxybutanoate is unique due to its specific position of the hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific biochemical and industrial applications .

Eigenschaften

IUPAC Name |

sodium;2-hydroxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSCXNXKSOHVSQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.